molecular formula C7H10O B14665515 2-Methylhex-3-en-5-yn-2-ol CAS No. 50838-80-7

2-Methylhex-3-en-5-yn-2-ol

Cat. No.: B14665515
CAS No.: 50838-80-7
M. Wt: 110.15 g/mol
InChI Key: IMVJKYWETMJAAO-UHFFFAOYSA-N
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Description

2-Methylhex-3-en-5-yn-2-ol: is an organic compound with the molecular formula C7H10O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhex-3-en-5-yn-2-ol typically involves the reaction of dimethylvinylethynylcarbinol with various reagents. One common method includes the gradual addition of dimethylvinylethynylcarbinol to a solution of mercury sulfate and sulfuric acid at elevated temperatures. The reaction mixture is then neutralized and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure , are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-3-en-5-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens, acids, and bases.

Major Products Formed

    Epoxides: and from oxidation reactions.

    Alkenes: and from reduction reactions.

  • Various substituted products depending on the reagents used in substitution reactions.

Scientific Research Applications

2-Methylhex-3-en-5-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylhex-3-en-5-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

2-Methylhex-3-en-5-yn-2-ol can be compared with other similar compounds, such as:

  • 2-Methylhex-5-en-3-yn-2-ol
  • 2-Methylhept-6-en-3-yn-2-ol
  • 5-Methyl-5-hexen-3-yn-2-ol

These compounds share similar structural features but differ in their specific chemical properties and reactivity. The presence of both double and triple bonds in this compound makes it particularly unique and versatile in various chemical reactions .

Properties

CAS No.

50838-80-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-methylhex-3-en-5-yn-2-ol

InChI

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h1,5-6,8H,2-3H3

InChI Key

IMVJKYWETMJAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC#C)O

Origin of Product

United States

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